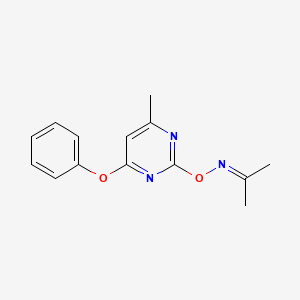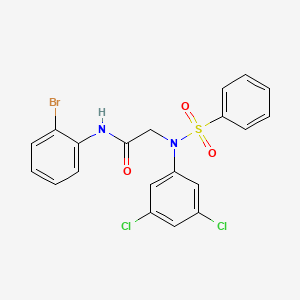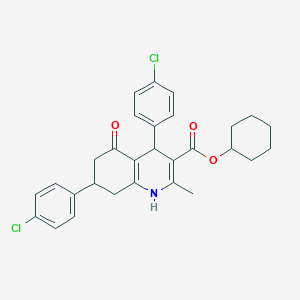![molecular formula C23H31N3O3 B4986855 N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4986855.png)
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline, commonly known as NBPEP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of anilines and is known to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of NBPEP is not well understood. However, it has been reported to inhibit the growth of various bacterial and fungal strains by interfering with their cell membrane integrity. NBPEP has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
NBPEP has been reported to exhibit various biochemical and physiological effects. It has been shown to cause a decrease in the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in lipopolysaccharide-stimulated macrophages. NBPEP has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitter activity in the central nervous system.
実験室実験の利点と制限
One of the main advantages of using NBPEP in lab experiments is its high purity, which can be confirmed using analytical techniques such as NMR spectroscopy and HPLC. Additionally, NBPEP is relatively stable and can be stored for long periods without degradation. However, one of the limitations of using NBPEP is its low solubility in aqueous solutions, which can make it difficult to study its biological activity in vitro.
将来の方向性
There are several future directions for the study of NBPEP. One potential direction is the development of new synthetic methods for the compound that can improve its solubility and bioavailability. Another direction is the study of the compound's potential applications in catalysis and material science. Additionally, the study of the compound's mechanism of action and its potential use as a fluorescent probe for the detection of metal ions in biological systems is an area that requires further investigation.
合成法
The synthesis of NBPEP involves the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is then reacted with 2-nitro-5-chloroaniline in the presence of a base to form NBPEP. The synthesis of NBPEP has been reported in various research articles, and the purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
NBPEP has been studied extensively for its potential applications in scientific research. It has been reported to exhibit antibacterial, antifungal, and antitumor activities. NBPEP has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, NBPEP has been used as a ligand for the synthesis of metal complexes, which have been studied for their potential applications in catalysis and material science.
特性
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-piperidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-23(2,3)18-7-10-20(11-8-18)29-16-13-24-21-17-19(9-12-22(21)26(27)28)25-14-5-4-6-15-25/h7-12,17,24H,4-6,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLBNRJBRUXUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(piperidin-1-yl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B4986789.png)
![(1-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986796.png)

![4-(3-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4986824.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4986830.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B4986837.png)
![1-[1-(2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4986842.png)
![5,5'-[2-butene-1,4-diylbis(thio)]bis(1-phenyl-1H-tetrazole)](/img/structure/B4986844.png)



![N-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4986871.png)
![N-butyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4986874.png)
![9-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4986876.png)